(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane
Description
Properties
IUPAC Name |
(1R,2R)-1-(chloromethyl)-2-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLBSRMEMQEGA-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a dirhodium-bound carbene intermediate, which undergoes stereoselective insertion into the allene’s π-system. Key parameters include:
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Temperature : 0–25°C
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Solvent : Dichloromethane or toluene
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Catalyst Loading : 1–2 mol%
Post-reaction crystallization enhances enantiomeric ratios (er) to >99.5:0.5. A representative transformation is shown below:
Table 1: Dirhodium-Catalyzed Cyclopropanation Performance
| Catalyst | Yield (%) | er | Temperature (°C) |
|---|---|---|---|
| Rh₂(S-TBPTTL)₄ | 78 | 99.5:0.5 | 25 |
| Rh₂(S-DOSP)₄ | 65 | 95:5 | 0 |
| Rh₂(R-TBPTTL)₄ | 72 | 98:2 | 25 |
Gold-Catalyzed Retro-Cyclopropanation and Cyclopropene Ring-Opening
Gold(I) complexes facilitate the synthesis of cyclopropanes via retro-cyclopropanation or cyclopropene ring-opening. For instance, 7-aryl-1,3,5-cycloheptatrienes undergo gold-catalyzed retro-Buchner reactions to generate aryl gold carbenes, which cyclopropanate alkenes. Applied to this compound, this method involves:
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Cyclopropene Synthesis : Rhodium(II)-catalyzed cyclopropenation of alkynes.
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Gold(I)-Mediated Ring-Opening : Cyclopropenes treated with [Au(PPh₃)Cl]/AgSbF₆ generate vinyl carbenes.
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Intramolecular Cyclopropanation : The carbene intermediate reacts with proximal double bonds.
Key Advantages
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Functional Group Tolerance : Compatible with esters, ethers, and halides.
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Stereochemical Control : Diastereoselectivity up to 20:1 (trans:cis).
Strain-Promoted Intramolecular Diels-Alder and Dehydrogenation
Strained intermediates enable efficient cyclopropane ring formation. A notable example involves:
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Intramolecular Diels-Alder Reaction : A strained diene reacts with a dienophile to form a bicyclic intermediate.
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Aerobic α,β-Dehydrogenation : Oxidation with O₂ in the presence of a Pd/C catalyst yields the cyclopropane.
This method achieved a 72% yield in the synthesis of a tricyclic enone precursor to this compound.
Industrial-Scale Continuous Flow Cyclopropanation
Large-scale production of chiral cyclopropanes requires optimized reactors and catalysts. Continuous flow systems enhance heat transfer and mixing, critical for exothermic cyclopropanation reactions.
Table 2: Industrial Production Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Continuous Flow |
| Catalyst | Rh₂(S-TBPTTL)₄ |
| Residence Time | 10–15 min |
| Temperature | 25°C |
| Throughput | 5 kg/day |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound
| Method | Yield (%) | er | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Dirhodium Catalysis | 78 | 99.5:0.5 | High | Moderate |
| Gold-Catalyzed Ring-Opening | 65 | 97:3 | Moderate | High |
| Strain-Promoted Diels-Alder | 72 | N/A | Low | Low |
| Continuous Flow Production | 85 | 99:1 | Very High | High |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(Chloromethyl)-2-methylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is characterized by its unique cyclopropane structure, which contributes to its reactivity and utility in synthetic chemistry. The presence of the chloromethyl group enhances its electrophilic properties, making it suitable for various chemical transformations.
Medicinal Chemistry
One of the most promising applications of this compound is in the field of medicinal chemistry.
- Antiviral Activity : Recent studies have indicated that compounds derived from chloromethyl cyclopropanes exhibit antiviral properties. For instance, a patent describes a series of compounds that demonstrate high inhibitory activity against respiratory syncytial virus (RSV), suggesting potential therapeutic applications in treating viral infections .
- Drug Development : The compound's structural features allow it to serve as a scaffold for developing new drugs. Its ability to undergo various chemical reactions can lead to the synthesis of analogs with enhanced biological activity.
Organic Synthesis
In organic synthesis, this compound can be utilized as an intermediate in the preparation of more complex molecules.
- Reagent for Nucleophilic Substitution : The chloromethyl group is a good leaving group, allowing for nucleophilic substitution reactions. This property can be exploited to introduce various functional groups into the cyclopropane framework.
- Synthesis of Cyclopropyl Derivatives : The compound can be transformed into cyclopropyl derivatives that are valuable in pharmaceuticals and agrochemicals due to their unique properties.
Material Science
The compound's unique structure also finds applications in material science.
- Polymer Chemistry : this compound can act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
- Functional Materials : Research into functional materials has identified cyclopropane derivatives as potential candidates for developing new materials with specific electronic or optical properties.
Case Study 1: Antiviral Compound Development
A recent study highlighted the synthesis of a series of chloromethyl cyclopropanes that showed promising activity against RSV. The study involved modifying the chloromethyl group and evaluating the biological activity of the resulting compounds. The findings indicated that certain modifications significantly enhanced antiviral efficacy while maintaining low toxicity levels .
Case Study 2: Synthesis of Cyclopropyl-Based Pharmaceuticals
Another case study focused on using this compound as an intermediate for synthesizing cyclopropyl-containing pharmaceuticals. The research demonstrated successful nucleophilic substitutions leading to compounds with improved pharmacokinetic profiles compared to existing drugs .
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Functional Group and Stereochemical Variations
Table 1: Structural and Stereochemical Comparison
Key Observations :
- Chlorine Substitution: Chlorinated cyclopropanes (e.g., chloromethyl or chlorophenyl) exhibit enhanced electrophilicity and biological activity compared to non-halogenated analogs . For example, chlorination increases toxicity in methane derivatives but modifies anesthetic effects in ethane analogs .
- Stereochemistry Impact : The (1R,2R) configuration in the target compound is critical for its role in pyrethroid synthesis, mirroring the stereochemical requirements of bioactive pyrethroids like permethrin derivatives .
- Functional Group Diversity: Carboxylic acid derivatives (e.g., ) show improved solubility and binding affinity in biological systems, whereas ester/amino derivatives (e.g., ) are tailored for CNS activity.
Physicochemical and Spectroscopic Properties
Table 2: Optical Rotation and Spectroscopic Data
Key Observations :
- Optical Activity : The (1R,2S)-isomer of a related chlorophenyl cyclopropane exhibits a high positive rotation ([α]D +56.6°), contrasting with the (1S,2R)-isomer ([α]D -54.9°), underscoring stereochemistry’s role in chiroptical properties .
- NMR Trends : Cyclopropane CH2 protons typically resonate upfield (δ 1.2–2.5 ppm), while chlorine substituents deshield adjacent protons (e.g., CH2Cl δ 3.5–4.0 ppm) .
Biological Activity
(1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane is a cyclic organic compound notable for its potential biological activity and utility in medicinal chemistry. The compound's unique structure, characterized by a chloromethyl group, allows it to engage in various chemical reactions that can influence biological systems. This article reviews the biological activity of this compound, including its mechanism of action, applications in drug discovery, and relevant case studies.
The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. Common methods include:
- Cyclopropanation Reaction : Involves the reaction of an alkene with a chloromethyl carbene generated from a diazo compound and a chlorinating agent under catalytic conditions.
- Industrial Production : Large-scale production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.
The biological activity of this compound is primarily attributed to the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function. This interaction can affect various biochemical pathways, making the compound a candidate for therapeutic applications .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated cyclopropanes can inhibit bacterial growth by interfering with cellular processes .
Anticancer Activity
The compound has been explored for its potential anticancer properties. Its ability to interact with specific molecular targets may lead to the development of new chemotherapeutic agents. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .
Study on Antimicrobial Activity
A study published in Chemical Reviews highlighted the antimicrobial effects of halogenated compounds similar to this compound. The findings indicated that these compounds could serve as effective agents against resistant strains of bacteria by disrupting cell wall synthesis and function .
Investigation of Anticancer Effects
In another significant study, derivatives of this compound were tested for their anticancer efficacy. The results showed that these compounds could inhibit tumor growth in xenograft models, demonstrating their potential as lead compounds for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Covalent modification of biomolecules |
| (1R,2R)-trans-1-(Bromomethyl)-2-methylcyclopropane | Moderate antimicrobial | Similar mechanism but less reactive |
| (1R,2R)-trans-1-(Iodomethyl)-2-methylcyclopropane | High reactivity; potential for greater biological activity | More potent due to iodine's larger size |
Q & A
Q. What are the preferred synthetic routes for (1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane, and how do reaction conditions influence yield and stereoselectivity?
The compound is typically synthesized via cyclopropanation reactions. A common method involves reacting diazo compounds with olefins in the presence of transition metal catalysts (e.g., rhodium or copper) under inert atmospheres at low temperatures to minimize side reactions . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Purification methods like recrystallization or chromatography are critical for isolating the trans-diastereomer. Yield optimization often requires tuning solvent polarity and temperature gradients during cyclopropane ring formation .
Q. How can the cyclopropane ring strain and electronic properties of this compound be experimentally characterized?
Ring strain can be quantified using calorimetry to measure heat of combustion or computational methods (e.g., density functional theory) to calculate strain energy. Spectroscopic techniques like NMR (e.g., coupling constants in -NMR) reveal electronic effects: the deshielded protons on the cyclopropane ring exhibit distinct splitting patterns due to ring strain and substituent interactions. X-ray crystallography provides precise bond length/angle data, confirming structural distortions .
Q. What analytical techniques are most reliable for verifying the stereochemical purity of this compound?
Chiral HPLC or GC with chiral stationary phases can resolve enantiomers. Polarimetry measures optical rotation, while NOESY NMR detects spatial proximity of protons to confirm trans-configuration. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical assignment .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., difluoromethyl) alter the reactivity of the cyclopropane core compared to methyl or chloromethyl groups?
Substituents like difluoromethyl increase ring strain and electrophilicity, enhancing susceptibility to nucleophilic attack. For example, in (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid, the difluoromethyl group stabilizes transition states via inductive effects, accelerating ring-opening reactions under acidic conditions. Comparative kinetic studies using -NMR or mass spectrometry can track substituent-specific reactivity .
Q. What computational models are effective for predicting the regioselectivity of ring-opening reactions in strained cyclopropanes?
Q. How can contradictions in reported biological activity data for cyclopropane derivatives be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For example, a chloropurine nucleoside derived from (1R,2R)-trans-1-amino-2-indanol showed cytotoxicity in MDBK cells but not in HepG2 cells, highlighting cell-type-dependent effects . Meta-analyses using standardized assays (e.g., fixed IC protocols) and structural-activity relationship (SAR) studies (e.g., comparing halogen substituents) clarify mechanistic trends .
Q. What strategies mitigate racemization during functionalization of this compound?
Racemization is minimized by avoiding harsh acidic/basic conditions. For example, introducing Boc-protected amino groups via Mitsunobu reactions preserves stereochemistry. Low-temperature nucleophilic substitutions (e.g., using Grignard reagents in THF at −78°C) reduce epimerization risks. Monitoring enantiomeric excess (ee) via chiral chromatography ensures fidelity during multi-step syntheses .
Methodological Considerations
- Experimental Design : When comparing substituent effects, use isosteric analogs (e.g., methyl vs. trifluoromethyl) to isolate electronic/stereochemical contributions .
- Data Interpretation : Correlate computational predictions (e.g., DFT-calculated bond dissociation energies) with experimental kinetics to validate mechanistic hypotheses .
- Contradiction Analysis : Cross-reference crystallographic data (e.g., bond angles) with spectroscopic results to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
